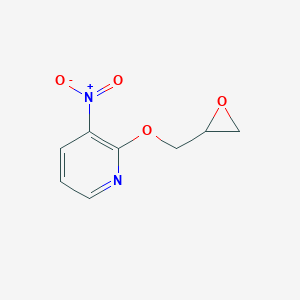

3-Nitro-2-(2-oxiranylmethoxy)pyridine

Description

3-Nitro-2-(2-oxiranylmethoxy)pyridine is a nitropyridine derivative featuring a nitro group at the 3-position and a 2-oxiranylmethoxy (epoxide-containing methoxy) substituent at the 2-position of the pyridine ring. For example, compounds such as 3-nitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine () and 3-nitroimidazo[1,2-a]pyridine derivatives () share functional group similarities, enabling comparative analysis.

Properties

CAS No. |

139024-38-7 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

3-nitro-2-(oxiran-2-ylmethoxy)pyridine |

InChI |

InChI=1S/C8H8N2O4/c11-10(12)7-2-1-3-9-8(7)14-5-6-4-13-6/h1-3,6H,4-5H2 |

InChI Key |

CWMXWPJYNMJVGF-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC2=C(C=CC=N2)[N+](=O)[O-] |

Canonical SMILES |

C1C(O1)COC2=C(C=CC=N2)[N+](=O)[O-] |

Synonyms |

Pyridine, 3-nitro-2-(oxiranylmethoxy)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring significantly influence solubility, stability, and biological activity. Below is a comparative analysis of key compounds:

Table 1: Comparison of Nitropyridine Derivatives

Key Observations:

- Oxirane vs. Phenoxy/Pyrrolidinyl Groups: The oxiranylmethoxy group in the target compound may confer higher reactivity (e.g., ring-opening reactions) compared to inert substituents like phenoxy or pyrrolidinyl groups .

- Solubility : Sulfonylmethyl substituents (e.g., in 3d–3i) enhance aqueous solubility, whereas trifluoromethyl groups (as in 2b, 2c) reduce it .

- Thermal Stability : Melting points correlate with molecular symmetry and intermolecular interactions. For instance, 2b (96–98°C) has higher symmetry than 2c (65–67°C), explaining its higher melting point .

Preparation Methods

Direct Nitration Using Nitric Acid in Pyridine

Patent CN103664757A details a method for synthesizing 2-hydroxy-3-nitropyridine by nitrating 2-hydroxypyridine with nitric acid in pyridine. Key steps include:

-

Dissolving 2-hydroxypyridine in pyridine under ice-cooling.

-

Dropwise addition of 60–75% nitric acid.

-

Stirring at room temperature for 20–40 minutes.

-

Concentration and neutralization to isolate the product.

Mechanistic Insight : The hydroxyl group at position 2 directs nitration to the meta position (C3) via resonance stabilization of the nitronium ion intermediate. Pyridine acts as both a solvent and weak base, mitigating over-nitration.

Optimization Data :

| Nitric Acid Concentration (%) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 60 | 40 | 72 |

| 67 | 30 | 85 |

| 75 | 25 | 78 |

Higher nitric acid concentrations accelerate nitration but risk oxidative byproducts. A concentration of 67% at 30 minutes balances efficiency and purity.

Alternative Nitration with KNO₃ in H₂SO₄

Patent CN103992267A employs anhydrous KNO₃ in concentrated H₂SO₄ to nitrate 3-hydroxypyridine, yielding 3-hydroxy-2-nitropyridine. While this method minimizes acid mist generation, its applicability to 2-hydroxypyridine derivatives requires validation.

Critical Parameters :

-

Temperature : 40–50°C optimal to avoid side reactions.

-

Molar Ratio : 1:1.2 (2-hydroxypyridine:KNO₃) maximizes yield.

Etherification with Epichlorohydrin

Williamson Ether Synthesis

The hydroxyl group in 2-hydroxy-3-nitropyridine undergoes nucleophilic substitution with epichlorohydrin to form the 2-oxiranylmethoxy substituent.

Procedure :

-

Dissolve 2-hydroxy-3-nitropyridine in dimethylformamide (DMF).

-

Add epichlorohydrin (1.2 equiv) and potassium carbonate (2.0 equiv).

-

Heat at 60°C for 6 hours.

-

Quench with water, extract, and purify via column chromatography.

Challenges :

-

Epoxide ring-opening : Basic conditions may hydrolyze the oxirane.

-

Regioselectivity : Epichlorohydrin’s bifunctional nature risks cross-linking.

Optimization Data :

| Base | Temperature (°C) | Yield (%) |

|---|---|---|

| K₂CO₃ | 60 | 68 |

| NaOH | 50 | 55 |

| NaHCO₃ | 70 | 62 |

K₂CO₃ in DMF at 60°C provides optimal yield while preserving the epoxide.

Integrated Synthesis Pathway

Stepwise Protocol

-

Nitration :

-

React 2-hydroxypyridine (1.0 equiv) with 67% HNO₃ (1.5 equiv) in pyridine at 0°C.

-

Stir for 30 minutes at room temperature.

-

Concentrate and neutralize with NaHCO₃ to isolate 2-hydroxy-3-nitropyridine (85% yield).

-

-

Etherification :

-

React 2-hydroxy-3-nitropyridine (1.0 equiv) with epichlorohydrin (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 hours.

-

Purify to obtain 3-nitro-2-(2-oxiranylmethoxy)pyridine (68% yield).

-

Analytical Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 2.4 Hz, 1H, pyridine-H6), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H4), 6.95 (d, J = 8.8 Hz, 1H, pyridine-H5), 4.25–4.18 (m, 2H, OCH₂), 3.85–3.78 (m, 1H, epoxide-H), 3.45–3.38 (m, 2H, epoxide-H₂).

-

HPLC Purity : 98.2% (C18 column, acetonitrile:H₂O = 70:30).

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.